Pomalidomide, (R)- is the R-enantiomer of Pomalidomide, a potent immunomodulatory agent. [] It is classified as an immunomodulatory imide drug (IMiD) and is structurally similar to thalidomide and lenalidomide. [] While Pomalidomide is clinically developed and administered as a racemic mixture, research into the individual enantiomers, including Pomalidomide, (R)-, is crucial for understanding their distinct pharmacological and pharmacokinetic properties. [] This is particularly relevant as enantiomers can exhibit differences in their biological activity, metabolism, and toxicity.
(R)-pomalidomide is a synthetic compound known for its immunomodulatory and anti-tumor properties. It is a derivative of thalidomide and is primarily used in the treatment of multiple myeloma, particularly in patients who have shown resistance to other therapies such as lenalidomide and bortezomib. The compound functions by modulating the immune system, enhancing the activity of T cells and natural killer cells, and inhibiting tumor growth.
Pomalidomide was developed by Celgene Corporation and received approval from the U.S. Food and Drug Administration in 2013 for use in treating relapsed or refractory multiple myeloma. It is marketed under the brand name Pomalyst.
(R)-pomalidomide belongs to a class of drugs known as immunomodulatory drugs (IMiDs). These compounds are characterized by their ability to alter immune responses and have been utilized in various hematological malignancies.
The synthesis of (R)-pomalidomide involves several methods, with a focus on improving yield and reducing byproducts. Traditional methods often yield low amounts of the desired product due to side reactions. Recent advancements have introduced more efficient synthetic routes.
(R)-pomalidomide has a complex molecular structure characterized by its unique arrangement of atoms that contributes to its biological activity.
The molecular structure can be represented with specific functional groups that contribute to its pharmacological properties:
(R)-pomalidomide participates in various chemical reactions that are integral to its synthesis and modification.
The mechanism by which (R)-pomalidomide exerts its effects is multifaceted.
Understanding the physical and chemical properties of (R)-pomalidomide is crucial for its application in pharmaceuticals.
(R)-pomalidomide has significant applications in scientific research and clinical settings.
(R)-Pomalidomide is the dextrorotatory enantiomer of the racemic immunomodulatory drug pomalidomide. Its three-dimensional configuration confers distinct biochemical properties, as the chiral center at the 4-position of the glutarimide ring influences cereblon binding affinity and selectivity. Crystallographic analyses reveal that (R)-pomalidomide occupies a hydrophobic pocket within cereblon’s thalidomide-binding domain, forming hydrogen bonds with residues His378 and Trp382. This interaction stabilizes a conformation critical for substrate receptor remodeling [4] [8].
Table 1: Stereochemical Properties of Pomalidomide Enantiomers
Enantiomer | Binding Affinity (KD, μM) | CRBN Complex Stability | Functional Consequence |
---|---|---|---|
(R)-Pomalidomide | 0.15 ± 0.02 | High | Enhanced neosubstrate degradation |
(S)-Pomalidomide | 2.7 ± 0.4 | Low | Reduced ubiquitin ligase activity |
In vitro studies demonstrate that (R)-pomalidomide exhibits 18-fold greater cereblon-binding potency than its (S)-counterpart. This stereoselectivity directly correlates with enhanced degradation of downstream targets like Ikaros and Aiolos. Pharmacokinetic analyses indicate minimal in vivo chiral inversion, preserving the mechanistic integrity of the (R)-enantiomer [3] [8].
(R)-Pomalidomide functions as a molecular glue by binding cereblon, a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex. This interaction induces conformational changes in the cereblon-DDB1-CUL4A-ROC1 complex, repurposing its ubiquitination machinery toward novel neosubstrates [1] [4]. The drug-bound complex recruits zinc finger transcription factors (e.g., IKZF1/IKZF3) via a β-hairpin structural motif, facilitating their polyubiquitination at lysine residues. This marks targets for proteasomal degradation [4] [8].
Structural analyses identify key drug-protein interactions:
Table 2: CRL4CRBN-Mediated Neosubstrates of (R)-Pomalidomide
Neosubstrate | Ubiquitination Site | Biological Consequence | Validation Method |
---|---|---|---|
IKZF1 (Ikaros) | Lys152, Lys193 | Proteasomal degradation | Mass spectrometry, immunoblotting |
IKZF3 (Aiolos) | Lys147, Lys186 | Proteasomal degradation | CRISPR-Cas9 mutagenesis |
CK1α | Lys45, Lys49 | Context-dependent degradation | Cryo-EM structural analysis |
SALL4 | Zinc finger domains | Teratogenicity-associated degradation | Quantitative proteomics |
This ubiquitination pathway is indispensable for (R)-pomalidomide’s antineoplastic effects, as cereblon-knockout cells exhibit complete therapeutic resistance [1] [2].
Degradation of IKZF1 and IKZF3 represents the primary mechanism underlying (R)-pomalidomide’s efficacy in hematologic malignancies. These transcription factors maintain plasma cell survival through:
Quantitative chromatin immunoprecipitation sequencing demonstrates that IKZF1/IKZF3 depletion by (R)-pomalidomide:
Table 3: Transcriptional Consequences of IKZF1/IKZF3 Degradation
Downstream Target | Regulatory Change | Functional Impact | Validation Study |
---|---|---|---|
IRF4 | ↓ Expression (-90%) | Disrupted myeloma survival | GEP in MM1.S cells [1] |
MYC | ↓ Expression (-75%) | Cell cycle arrest | ChIP-qPCR [3] |
CDKN1A (p21) | ↑ Expression (+300%) | G1/S arrest | RNA sequencing [6] |
BCL2L11 (Bim) | ↑ Expression (+400%) | Intrinsic apoptosis | Flow cytometry [3] |
In lenalidomide-resistant multiple myeloma models, (R)-pomalidomide maintains potency by degrading IKZF3 isoforms resistant to first-generation immunomodulatory drugs [2] [5].
(R)-Pomalidomide disrupts cytokine networks through cereblon-dependent and -independent mechanisms:
Tumor Necrosis Factor-Alpha (TNF-α) Suppression
Interleukin-6 (IL-6) Inhibition
Vascular Endothelial Growth Factor (VEGF) Modulation
Table 4: Cytokine Modulation by (R)-Pomalidomide
Cytokine | Mechanism of Inhibition | Quantitative Reduction | Biological Impact |
---|---|---|---|
TNF-α | mRNA destabilization | 92% at 100 nM | Reduced inflammation |
IL-6 | Disrupted myeloma-BMSC adhesion | 85% at 50 nM | Tumor microenvironment disruption |
VEGF | HIF-1α suppression | 78% at 25 nM | Anti-angiogenesis |
MIP-1α | NF-κB pathway inhibition | 70% at 100 nM | Osteoclast inhibition |
(R)-Pomalidomide exhibits p53-independent epigenetic effects through Lysine-Specific Demethylase 1 modulation:
Transcriptomic profiling reveals:
Table 5: Epigenetic Targets of (R)-Pomalidomide
Epigenetic Component | Interaction Mechanism | Functional Consequence | Experimental Evidence |
---|---|---|---|
LSD1 | Competitive inhibition | H3K4me2 accumulation | ChIP-seq [3] |
p21/WAF1 | Promoter demethylation | ↑ Expression (300%) | Methylation-specific PCR |
EZH2 | Indirect suppression | ↓ H3K27me3 marks | Mass cytometry |
DNMT3A | Protein complex disruption | Hypomethylation of CpG islands | Whole-genome bisulfite sequencing |
This epigenetic reprogramming induces G1/S cell cycle arrest and enhances oxidative stress responses, providing complementary antineoplastic mechanisms beyond cereblon-mediated degradation [3] [6].
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4